6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
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Overview
Description
6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines elements of tetrahydroisoquinoline and thiazolopyrimidine, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multicomponent reactions. These reactions are favored for their ability to generate molecular diversity and complexity with high atom economy and selectivity . The preparation often starts with the functionalization of 1,2,3,4-tetrahydroisoquinoline, followed by the incorporation of thiazolopyrimidine moieties under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods are efficient for the direct coupling of C(sp3)–H bonds with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) . The use of prefunctionalized N-arylated/protected tetrahydroisoquinoline is often necessary to prevent unwanted oxidation reactions .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂ or TBHP.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidizing Agents: H₂O₂, TBHP.
Reducing Agents: NaBH₄, LiAlH₄.
Catalysts: Transition metals like palladium (Pd) or platinum (Pt) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully reduced forms of the compound .
Scientific Research Applications
6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . For example, it may inhibit monoamine oxidase (MAO) activity, thereby modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A precursor in the synthesis of various alkaloids with biological activities.
Thiazolopyrimidine Derivatives: Known for their diverse pharmacological properties.
Uniqueness
What sets 6-methyl-3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione apart is its unique combination of tetrahydroisoquinoline and thiazolopyrimidine structures. This duality provides a versatile platform for exploring a wide range of chemical and biological activities .
Properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-19-14(21)12-11(17-16(19)23)13(24-18-12)15(22)20-7-6-9-4-2-3-5-10(9)8-20/h2-5H,6-8H2,1H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOPZIMCRPEHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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